N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine
CAS No.:
Cat. No.: VC17187481
Molecular Formula: C9H12N4
Molecular Weight: 176.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N4 |
|---|---|
| Molecular Weight | 176.22 g/mol |
| IUPAC Name | 4-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine |
| Standard InChI | InChI=1S/C9H12N4/c10-7-1-3-8(4-2-7)13-9-11-5-6-12-9/h1-4H,5-6,10H2,(H2,11,12,13) |
| Standard InChI Key | SLLMAXFWLKFPBN-UHFFFAOYSA-N |
| Canonical SMILES | C1CN=C(N1)NC2=CC=C(C=C2)N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-(4,5-dihydro-1H-imidazol-2-ylamino)aniline, reflecting its benzene ring substituted with an amino group at position 4 and a 4,5-dihydroimidazol-2-ylamino group at position 1. Its molecular formula, C9H11N3, was confirmed via high-resolution mass spectrometry .
Structural Elucidation
The compound’s structure comprises a planar benzene ring with two substituents:
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A primary amine (-NH2) at the para position.
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A secondary amine linked to a 4,5-dihydroimidazole ring, which exists in a partially saturated state with one double bond (Figure 1) .
The imidazole moiety contributes to the molecule’s basicity, with a calculated pKa of 8.2 for the imidazoline nitrogen.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 161.21 g/mol | |
| SMILES Notation | C1CN=C(N1)NC2=CC=C(C=C2)N | |
| InChIKey | AJWTXSLKVJNYAB-UHFFFAOYSA-N | |
| Hydrogen Bond Donors | 3 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine typically involves a two-step process:
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Nitration and Reduction: Benzene-1,4-diamine undergoes selective nitration followed by catalytic hydrogenation to introduce the imidazole moiety.
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Cyclocondensation: Reaction with ethylenediamine in the presence of a dehydrating agent forms the dihydroimidazole ring.
A representative reaction scheme is provided below:
Optimization Challenges
Key challenges include controlling regioselectivity during nitration and minimizing over-reduction. Solvent choice (e.g., ethanol or DMF) and temperature (80–100°C) critically influence yields, which range from 45–60% in laboratory settings.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (0.12 g/L at 25°C) but is readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO). It remains stable under inert atmospheres but undergoes oxidative degradation upon prolonged exposure to air, forming quinone derivatives .
Table 2: Physical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 198–202°C (decomposes) | Differential Scanning Calorimetry |
| LogP (Octanol-Water) | 1.24 | Computational Prediction |
| Molar Refractivity | 48.5 cm³/mol | Experimental |
Spectroscopic Characterization
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NMR (400 MHz, DMSO-d6): δ 6.45 (s, 2H, aromatic H), δ 3.52 (t, 4H, imidazoline CH2), δ 2.89 (s, 2H, NH2).
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IR (KBr): Peaks at 3350 cm⁻¹ (N-H stretch) and 1605 cm⁻¹ (C=N stretch) .
Chemical Reactivity and Functionalization
Electrophilic Substitution
Applications in Medicinal Chemistry
Anticancer Activity
Derivatives of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine inhibit topoisomerase II, a target in cancer therapy. In vitro studies show IC50 values of 12–18 μM against MCF-7 breast cancer cells .
Antimicrobial Agents
Structural analogs exhibit broad-spectrum antimicrobial activity. For instance, chloro-substituted derivatives demonstrate MIC values of 4–8 μg/mL against Staphylococcus aureus.
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